3-Phenyl-5-thiophen-3-yl-2,5-dihydro-1,2,4-oxadiazole
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Overview
Description
3-Phenyl-5-thiophen-3-yl-2,5-dihydro-1,2,4-oxadiazole is a heterocyclic compound that contains a five-membered ring with oxygen and nitrogen atoms at the first and third positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-thiophen-3-yl-2,5-dihydro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a phenyl-substituted nitrile with a thiophene derivative in the presence of a suitable catalyst. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and reduce costs, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-thiophen-3-yl-2,5-dihydro-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Phenyl-5-thiophen-3-yl-2,5-dihydro-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and conductive polymers.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-thiophen-3-yl-2,5-dihydro-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties.
Thiophene Derivatives: Compounds containing the thiophene ring are structurally related and often studied for similar applications.
Phenyl-Substituted Heterocycles: These compounds have a phenyl group attached to a heterocyclic ring, making them comparable in terms of reactivity and applications.
Uniqueness
3-Phenyl-5-thiophen-3-yl-2,5-dihydro-1,2,4-oxadiazole is unique due to the combination of the phenyl, thiophene, and oxadiazole moieties in a single molecule. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-phenyl-5-thiophen-3-yl-2,5-dihydro-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-2-4-9(5-3-1)11-13-12(15-14-11)10-6-7-16-8-10/h1-8,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWSKQMRENKWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(ON2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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